molecular formula C10H5ClFNO2 B069250 4-Chloro-6-fluoroquinoline-3-carboxylic acid CAS No. 179024-67-0

4-Chloro-6-fluoroquinoline-3-carboxylic acid

Cat. No.: B069250
CAS No.: 179024-67-0
M. Wt: 225.6 g/mol
InChI Key: NEMDTRIVHUEXJW-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoroquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H5ClFNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-fluoroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloroaniline with ethyl 2-fluoroacetoacetate under acidic conditions to form the quinoline ring. The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group at the 3-position .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-fluoroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and dihydroquinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Chloro-6-fluoroquinoline-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-fluoroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, derivatives of this compound often target bacterial enzymes, inhibiting their function and thereby exerting antibacterial effects. The quinoline ring system is known to intercalate with DNA, disrupting essential biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoroquinoline-3-carboxylic acid
  • 4-Chloroquinoline-3-carboxylic acid
  • 4-Fluoroquinoline-3-carboxylic acid

Uniqueness

4-Chloro-6-fluoroquinoline-3-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms on the quinoline ring. This dual substitution enhances its reactivity and allows for the formation of a wide range of derivatives with potential biological activity .

Properties

IUPAC Name

4-chloro-6-fluoroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClFNO2/c11-9-6-3-5(12)1-2-8(6)13-4-7(9)10(14)15/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMDTRIVHUEXJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392547
Record name 4-chloro-6-fluoroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179024-67-0
Record name 4-chloro-6-fluoroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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